Tert-butyl benzylidenecarbamate
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Overview
Description
Tert-butyl benzylidenecarbamate, also known as N-(tert-butoxycarbonyl)benzylideneamine, is a chemical compound with the molecular formula C12H15NO2. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal.
Mechanism of Action
Target of Action
Tert-butyl benzylidenecarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, are known to interact with their targets by being installed and removed under relatively mild conditions . For instance, one of the most common carbamate protecting groups, the t-butyloxycarbonyl (Boc) protecting group, can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in peptide synthesis, which involves various biochemical pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and should be stored at 2-8°c .
Result of Action
Carbamates, in general, are known to play a significant role in peptide synthesis, which has various molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at 2-8°c, suggesting that temperature could be an important environmental factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl benzylidenecarbamate can be synthesized through the reaction of tert-butyl carbamate with benzaldehyde. The reaction typically involves the use of anhydrous potassium carbonate as a base and tetrahydrofuran as a solvent. The mixture is heated to reflux at 80-85°C for about 15 hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl benzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl benzylidenecarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl benzylidenecarbamate.
N-benzylidenebenzylamine: Another protecting group for amines with different stability and removal conditions.
Benzaldehyde N-(tert-butoxycarbonyl)imine: A related compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amines are required.
Properties
IUPAC Name |
tert-butyl N-benzylidenecarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRQMBFCAKTYIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720319 |
Source
|
Record name | tert-Butyl benzylidenecarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150884-50-7 |
Source
|
Record name | tert-Butyl benzylidenecarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (phenylmethylene)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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